tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate
Overview
Description
“tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate” is a chemical compound with the CAS Number: 394735-19-4 . It has a molecular weight of 227.3 . The IUPAC name for this compound is tert-butyl 2-cyclobutyl-1-formylethylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21NO3/c1-12(2,3)16-11(15)13-10(8-14)7-9-5-4-6-9/h8-10H,4-7H2,1-3H3, (H,13,15) . This code provides a standard way to encode the compound’s molecular structure.It is stored at a temperature of -10 degrees . The compound’s physical form and storage temperature suggest that it is stable under normal conditions.
Scientific Research Applications
Process Development and Pilot-Plant Synthesis (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, a variant of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate, is an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. Its synthesis involves a one-pot, two-step telescoped sequence starting from readily available materials. The process includes a modified Kulinkovich–Szymoniak cyclopropanation of a nitrile followed by in situ amide formation with an activated carboxylic acid derivative, achieving the target product with high purity and yield (Li et al., 2012).
Crystallographic Studies Crystallographic studies of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate derivatives highlight their complex molecular interactions and structure. For instance, two carbamate derivatives were studied, revealing strong and weak hydrogen bonds forming a three-dimensional architecture. Such studies are crucial for understanding the molecular environment and interactions of these compounds (Das et al., 2016).
Structural Importance in Organic Synthesis The compound serves as a critical intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure has been studied to confirm the relative substitution of the cyclopentane ring, indicating its significance in organic synthesis and structural analysis (Ober et al., 2004).
Synthesis and Applications in Medicinal Chemistry Various studies focus on the synthesis and application of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate derivatives in medicinal chemistry. These compounds are used as intermediates in synthesizing natural products and pharmaceuticals with potential biological activities. For instance, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate as an intermediate of natural products demonstrates the compound's utility in producing substances with cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).
Innovative Synthetic Techniques The compound is involved in innovative synthetic methods, such as the photoredox-catalyzed amination of o-hydroxyarylenaminones, establishing new pathways for assembling a range of 3-aminochromones under mild conditions. This highlights its role in facilitating novel synthetic routes in organic chemistry (Wang et al., 2022).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(1-cyclobutyl-3-oxopropan-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10(8-14)7-9-5-4-6-9/h8-10H,4-7H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCAPQKMCGHHCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468890 | |
Record name | tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate | |
CAS RN |
394735-19-4 | |
Record name | 1,1-Dimethylethyl N-(2-cyclobutyl-1-formylethyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394735-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-(2-cyclobutyl-1-formylethyl)-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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